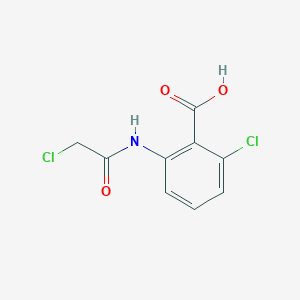
2-Chloro-6-(2-chloroacetamido)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(2-chloroacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-chloroacetamido)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzoic acid and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with pyridine acting as a base.
Procedure: The 2-chlorobenzoic acid is dissolved in the solvent, and chloroacetyl chloride is added dropwise with stirring. The mixture is then allowed to react at room temperature for several hours.
Product Isolation: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2-chloro-6-(2-chloroacetamido)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-chloro-6-(2-chloroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups on the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Hydrolysis: Products include 2-chlorobenzoic acid and chloroacetamide.
Oxidation: Products include oxidized derivatives of the original compound.
科学的研究の応用
2-chloro-6-(2-chloroacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-6-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other chloroacetamido-containing compounds, which are known to act as enzyme inhibitors.
類似化合物との比較
Similar Compounds
- 2-chloro-5-(2-chloroacetamido)benzoic acid
- 4-(2-chloroacetamido)benzoic acid
- 2-(2-chloroacetamido)benzoic acid
Uniqueness
2-chloro-6-(2-chloroacetamido)benzoic acid is unique due to the specific positioning of the chloro and chloroacetamido groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H7Cl2NO3 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
2-chloro-6-[(2-chloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-7(13)12-6-3-1-2-5(11)8(6)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChIキー |
ZOXAWOBPYSZYKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)
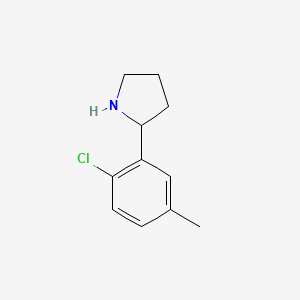
![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)

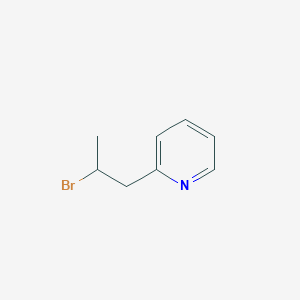
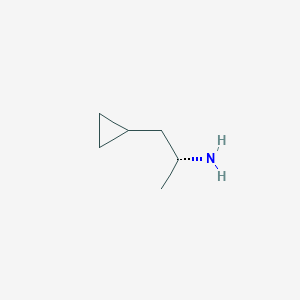
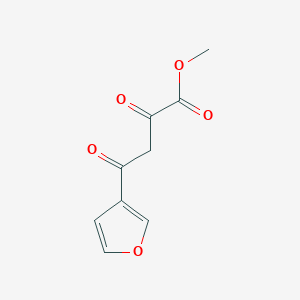



![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)
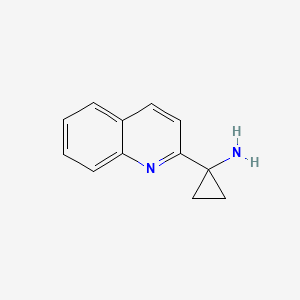
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)

